molecular formula C6HBr2F2NO2 B1410511 1,5-Dibromo-2,3-difluoro-4-nitrobenzene CAS No. 1806326-14-6

1,5-Dibromo-2,3-difluoro-4-nitrobenzene

Cat. No. B1410511
M. Wt: 316.88 g/mol
InChI Key: XMDGDPPUJKTIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene derivatives such as “1,4-Dibromo-2,3-difluoro-5-methoxybenzene” and “1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene” are aromatic compounds that contain bromine, fluorine, and other functional groups . They are generally used in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves halogenation and nitration reactions . For example, “1,2-Dibromo-4,5-difluoro-3-nitrobenzene” can be synthesized by dissolving it in methanol, and then adding a palladium catalyst and triethylamine .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzene ring with various substituents. For instance, “1,4-Dibromo-2,3-difluoro-5-methoxybenzene” has a molecular formula of C7H4Br2F2O .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, “1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene” can participate in Suzuki-Miyaura reactions .


Physical And Chemical Properties Analysis

These compounds often appear as solids . The molecular weight of “1,4-Dibromo-2,3-difluoro-5-methoxybenzene” is 301.911 Da .

Safety And Hazards

These compounds can be harmful if inhaled or in contact with skin, and may cause skin and eye irritation .

properties

IUPAC Name

1,5-dibromo-2,3-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2NO2/c7-2-1-3(8)6(11(12)13)5(10)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDGDPPUJKTIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-2,3-difluoro-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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